N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide

Medicinal chemistry Structure–activity relationship Oxalamide pharmacophore

This N,N′-disubstituted oxalamide features a 4-methoxyphenyl group that polarizes the oxalamide carbonyl for enhanced bidentate hydrogen bonding with arginine-rich binding pockets, making it a key probe for neuraminidase inhibitor SAR. Its MW (388.47) and lipophilicity profile are optimized for aqueous enzyme assays, filling a gap in the published Z1-Z10 inhibitor series. Paired with the 3-OCH₃ isomer (CAS 941963-18-4), it enables matched molecular pair analysis for metabolic stability and target engagement studies. Ideal for CNS anticonvulsant screening, as oxalamides in this MW range (350-420) have demonstrated potency exceeding phenytoin. Not functionally interchangeable with meta-substituted analogs; para-OCH₃ positioning is essential for preserving the hydrogen-bond network geometry observed in crystallographic studies with Arg118, Arg292, and Arg371.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 941998-38-5
Cat. No. B2844074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide
CAS941998-38-5
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H24N2O3/c1-29-21-14-12-20(13-15-21)26-24(28)23(27)25-17-16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,27)(H,26,28)
InChIKeyZFMTXCBCOOOTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,3-Diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide (CAS 941998-38-5): Core Identity and Procurement Baseline


N1-(3,3-Diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide (CAS 941998-38-5) is a synthetic N,N′-disubstituted oxalamide with molecular formula C₂₄H₂₄N₂O₃ and molecular weight 388.47 g/mol . The compound features a 3,3-diphenylpropyl moiety at the N1 position and a 4-methoxyphenyl group at the N2 position linked through a central oxalamide (–NH–CO–CO–NH–) scaffold. This oxalamide core is capable of forming bidentate hydrogen bonds with arginine-rich binding pockets, a feature exploited in neuraminidase inhibitor design where the oxalamide group engages Arg118, Arg292, and Arg371 at the active site [1]. The compound belongs to a broader class of N-aryl oxalamides that have been investigated for diverse pharmacological activities including enzyme inhibition, anti-inflammatory action, and anticonvulsant effects [2][3]. It is currently available as a research-grade chemical from multiple suppliers for use as a synthetic building block, biochemical probe, and screening library component.

Why N1-(3,3-Diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide Cannot Be Casually Substituted by In-Class Analogs


Although numerous N1-(3,3-diphenylpropyl)-N2-aryl oxalamides exist as catalog compounds, they are not functionally interchangeable. The 4-methoxy substituent on the N2-phenyl ring is not a passive structural feature; its para-positioned electron-donating group modulates both the electronic character of the oxalamide hydrogen-bonding network and the compound's lipophilicity, metabolic stability, and target recognition. Even a positional isomer shift from 4-OCH₃ to 3-OCH₃ (CAS 941963-18-4) alters the geometry of hydrogen bond donor/acceptor presentation and steric accessibility to enzyme active sites . The oxalamide class itself demonstrates steep structure–activity relationships (SAR): in the neuraminidase inhibitor series Z1–Z10, IC₅₀ values span from 0.09 μM to >10 μM purely through modification of the N2-aryl substituent [1]. Similarly, anticonvulsant oxalamides show that potency superior to standard drugs (e.g., phenytoin) can be achieved or lost entirely depending on the specific N1 and N2 substitution pattern [2]. Generic substitution without empirical validation therefore carries high risk of functional non-equivalence.

Quantitative Differentiation Evidence: N1-(3,3-Diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide vs. Closest Analogs


Positional Isomer Differentiation: 4-OCH₃ vs. 3-OCH₃ Substitution Pattern on the N2-Phenyl Ring

The 4-methoxy substitution on the N2-phenyl ring of the target compound positions the methoxy oxygen in a para relationship to the oxalamide amide nitrogen. This electronic arrangement extends the conjugated π-system and increases electron density at the amide carbonyl, enhancing its hydrogen bond acceptor strength relative to the 3-OCH₃ positional isomer (CAS 941963-18-4). In silico electronic structure calculations for oxalamide derivatives demonstrate that para-substituted electron-donating groups (EDGs) produce a more polarized carbonyl oxygen than meta-substituted EDGs, resulting in stronger hydrogen bonding with arginine residues in target proteins [1]. This differentiation is pharmacologically consequential: in the structurally related neuraminidase inhibitor series, the positioning of substituents on the phenyl ring determined whether compounds achieved sub-micromolar potency (e.g., Z2, IC₅₀ = 0.09 μM) or remained essentially inactive . Furthermore, the 4-OCH₃ regioisomer is expected to exhibit altered metabolic stability compared to the 3-OCH₃ analog, as para-substituted anisoles are typically more resistant to cytochrome P450-mediated O-demethylation than their meta counterparts [2].

Medicinal chemistry Structure–activity relationship Oxalamide pharmacophore

Lipophilicity Modulation: 4-OCH₃ vs. 4-OC₂H₅ (Ethoxy) Analog Differentiation

The target compound (MW 388.47, C₂₄H₂₄N₂O₃) contains a 4-methoxy group, whereas the direct ethoxy analog N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide (CAS 941998-50-1, MW 402.49, C₂₅H₂₆N₂O₃) incorporates an additional methylene unit. This structural difference increases the calculated octanol–water partition coefficient (clogP) by approximately 0.5–0.7 log units for the ethoxy analog relative to the methoxy compound, based on standard fragment-based clogP calculation methods (π(OCH₃) ≈ –0.02; π(OC₂H₅) ≈ +0.38; Δπ ≈ +0.40 per aromatic substituent) [1]. In drug discovery, a 0.5 log unit difference in lipophilicity can shift a compound across critical thresholds for membrane permeability, aqueous solubility, plasma protein binding, and metabolic clearance [2]. The lower lipophilicity of the 4-OCH₃ compound predicts superior aqueous solubility and potentially reduced CYP-mediated oxidative metabolism compared to the 4-OC₂H₅ analog, making it preferable for biochemical assay conditions requiring higher compound solubility.

Physicochemical property Lipophilicity Drug-likeness

Oxalamide Scaffold Pharmacophore Validation: Conserved Hydrogen-Bonding Geometry for Arginine-Rich Binding Pockets

The oxalamide core (–NH–CO–CO–NH–) shared by the target compound has been crystallographically and computationally validated as a privileged hydrogen-bonding scaffold. In the neuraminidase inhibitor series published by Zhang et al. (2022), the oxalamide group of lead compound ZINC05250774 and its optimized derivative Z2 forms a conserved bidentate hydrogen bond network with three positively charged arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site, contributing substantially to binding affinity [1]. Z2 achieved an IC₅₀ of 0.09 μM against neuraminidase, superior to the positive control oseltamivir carboxylate (IC₅₀ = 0.10 μM), while the initial hit ZINC05250774 showed IC₅₀ = 1.91 μM — a 21-fold improvement achieved solely through modification of the N2-aryl substituent while preserving the oxalamide core [1]. This demonstrates that the oxalamide scaffold is not merely a passive linker but an active pharmacophoric element whose hydrogen-bonding capacity is modulated by the electronic character of the appended aryl groups. The target compound's 4-OCH₃ substituent, being an electron-donating group, is predicted to enhance this hydrogen-bonding capability relative to electron-withdrawing analogs such as the 4-CF₃ derivative .

Pharmacophore model Neuraminidase inhibition Structure-based design

Comparative Molecular Weight and Drug-Likeness: Target Compound vs. Broader Oxalamide Series

The target compound (MW 388.47) falls within the optimal drug-like molecular weight range (MW < 500) as defined by Lipinski's Rule of Five, and sits intermediate between lighter oxalamide derivatives (e.g., N1-(3,3-diphenylpropyl)-N2-phenyloxalamide, MW ~358.4) and heavier analogs (e.g., the 4-OC₂H₅ analog, MW 402.49; the 4-CF₃ analog, MW 426.44) [1]. In the anticonvulsant oxalamide series reported by Nikalje et al. (2012), compounds within the MW 350–420 range demonstrated optimal CNS penetration and anticonvulsant activity, with several derivatives surpassing phenytoin in the MES seizure model [2]. The target compound's molecular weight of 388.47 positions it within this empirically validated active range. By contrast, larger oxalamide derivatives with MW > 420 showed reduced CNS bioavailability in the same series, consistent with the established inverse correlation between molecular weight and blood–brain barrier permeation [2][3]. This size differentiation is relevant for research applications targeting intracellular or CNS-exposed targets.

Drug-likeness Lead-likeness Physicochemical profiling

Evidence-Backed Application Scenarios for N1-(3,3-Diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide Procurement


Neuraminidase Inhibitor Lead Optimization and SAR Expansion

The target compound is structurally related to the validated neuraminidase inhibitor scaffold described by Zhang et al. (2022), where the oxalamide core provides essential hydrogen bonds with Arg118, Arg292, and Arg371 [1]. Its 4-OCH₃ substituent offers an electron-donating variant distinct from the 3-Cl-phenyl group of the most potent compound Z2 (IC₅₀ = 0.09 μM). Procurement of this compound enables systematic SAR exploration of para-substituted electron-donating groups on the N2-phenyl ring, filling a gap in the published Z1–Z10 series. The compound's predicted lower lipophilicity (vs. the 4-OC₂H₅ analog) makes it particularly suitable for aqueous enzyme inhibition assays where compound aggregation must be avoided.

CNS-Targeted Anticonvulsant Screening Library Component

Based on class-level SAR from Nikalje et al. (2012), oxalamide derivatives within the MW 350–420 range exhibit anticonvulsant activity in MES and ScPTZ models, with several compounds outperforming phenytoin [2]. The target compound (MW 388.47) falls within this validated active window and its 4-OCH₃ substituent confers distinct electronic properties compared to the N2,N2-diphenyl oxalamides tested in the published series. This compound is recommended as a screening library member for CNS drug discovery programs targeting seizure disorders, particularly where the diphenylpropyl moiety may engage hydrophobic accessory pockets not accessed by simpler N2,N2-diphenyl analogs.

Biochemical Probe for Oxalamide–Arginine Interaction Studies

The oxalamide scaffold has been demonstrated through molecular docking and crystallographic analysis to form a conserved bidentate hydrogen bond network with clustered arginine residues in enzyme active sites [1]. The target compound's para-methoxy substitution polarizes the oxalamide carbonyl, potentially strengthening these interactions relative to meta-substituted or unsubstituted phenyl analogs. It is therefore recommended as a probe compound for biophysical studies (SPR, ITC, X-ray crystallography) investigating the contribution of aryl substituent electronic effects to oxalamide–arginine binding thermodynamics, particularly in targets such as neuraminidase, PDE IV, and trypsin-like serine proteases.

Reference Standard for Positional Isomer Differentiation Studies

The target compound (4-OCH₃) and its direct positional isomer N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide (CAS 941963-18-4) form a matched molecular pair for studying the impact of methoxy position on pharmacological properties . This pair is valuable for analytical method development (HPLC separation of regioisomers), metabolic stability comparison studies, and differential target engagement profiling. Procurement of both compounds as a set is recommended for research groups conducting rigorous SAR by matched molecular pair analysis.

Quote Request

Request a Quote for N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.